molecular formula C17H14O4 B12668576 alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid CAS No. 42434-98-0

alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid

Cat. No.: B12668576
CAS No.: 42434-98-0
M. Wt: 282.29 g/mol
InChI Key: OVJJASWJBZNICC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzofuran derivative with a phenylacetic acid derivative in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

42434-98-0

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-hydroxy-2-(3-phenyl-1-benzofuran-7-yl)propanoic acid

InChI

InChI=1S/C17H14O4/c1-17(20,16(18)19)14-9-5-8-12-13(10-21-15(12)14)11-6-3-2-4-7-11/h2-10,20H,1H3,(H,18,19)

InChI Key

OVJJASWJBZNICC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)(C(=O)O)O

Origin of Product

United States

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